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Compound of Interest

Compound Name: Einecs 304-926-9

Cat. No.: B12670904 Get Quote

Substance Identification: Einecs 304-926-9 is chemically identified as Stearic acid, compound

with (1)-alpha-methylphenethylamine (1:1). This substance is a salt formed between the fatty

acid, stearic acid, and the amine, (1)-alpha-methylphenethylamine (amphetamine).

This guide is intended for researchers, scientists, and drug development professionals to

troubleshoot stability issues encountered during the formulation of this compound.

Frequently Asked Questions (FAQs)
Q1: What is Einecs 304-926-9 and what is its primary use in pharmaceutical formulations?

A1: Einecs 304-926-9 is the salt form of amphetamine and stearic acid. In formulations, the

stearic acid component can act as a lubricant, binder, or a matrix-forming agent for controlled

release, while the amphetamine is the active pharmaceutical ingredient (API).[1][2][3][4] The

salt formation can also be a strategy to modify the physicochemical properties of the API, such

as its solubility and stability.

Q2: What are the common stability challenges associated with stearic acid-based formulations?

A2: Stearic acid, being a fatty acid, can present several stability challenges. It is incompatible

with most metal hydroxides and may react with bases, reducing agents, and oxidizing agents.

In topical formulations like ointments, it can lead to drying or lumpiness when used with zinc or

calcium salts.[5] Furthermore, its interaction with other excipients can sometimes slow down

the dissolution of the final product.[5]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12670904?utm_src=pdf-interest
https://www.benchchem.com/product/b12670904?utm_src=pdf-body
https://www.benchchem.com/product/b12670904?utm_src=pdf-body
https://www.benchchem.com/product/b12670904?utm_src=pdf-body
https://repositorio.ufmg.br/server/api/core/bitstreams/54ecd5b8-3054-44f7-b6f8-755a0e7add39/content
https://files.core.ac.uk/download/pdf/201465314.pdf
https://en.wikipedia.org/wiki/Stearic_acid
https://pubchem.ncbi.nlm.nih.gov/compound/Stearic-Acid
https://www.pharmaexcipients.com/wp-content/uploads/2016/03/lubricants-02-00021-1.pdf
https://www.pharmaexcipients.com/wp-content/uploads/2016/03/lubricants-02-00021-1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12670904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q3: Can the salt form of amphetamine with stearic acid dissociate in a formulation?

A3: Yes, salt disproportionation is a potential stability issue for any pharmaceutical salt in a

solid dosage form, including amphetamine stearate.[6][7] This is the process where the salt

reverts to its free base (amphetamine) and free acid (stearic acid). This can be influenced by

factors such as pH, moisture content, and interaction with other excipients.[6][7]

Q4: How does pH influence the stability of Einecs 304-926-9 in a formulation?

A4: The stability of the salt is dependent on the pH of the microenvironment within the

formulation. Stearic acid is a weak acid, and amphetamine is a weak base. The salt is most

stable in a pH range where both components remain ionized. Extreme pH conditions, either

acidic or basic, can promote the dissociation of the salt. The presence of alkaline excipients,

such as magnesium stearate, can raise the micro-pH and potentially lead to the release of the

free amphetamine base.[2]

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this exact salt are not extensively documented,

potential degradation can occur for both the amphetamine and stearic acid components.

Amphetamine can be susceptible to oxidation. Stearic acid can undergo oxidation, especially in

the presence of catalysts, leading to rancidity. The primary stability concern, however, is likely

the physical instability related to salt disproportionation.

Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation of "Einecs 304-926-
9".
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Observed Issue Potential Root Cause Recommended Action

Changes in physical

appearance (e.g.,

discoloration, odor)

Oxidation of stearic acid or

amphetamine.

- Incorporate a suitable

antioxidant into the

formulation.- Package the final

product in light-resistant and

airtight containers.- Control

storage temperature and

humidity.

Reduced dissolution rate over

time

- Salt disproportionation

leading to the formation of less

soluble free base and/or acid.-

Interaction of stearic acid with

other excipients (e.g.,

povidone) leading to the

formation of a hydrophobic

film.[5]

- Carefully select excipients to

ensure compatibility. Avoid

highly alkaline excipients.-

Consider alternative lubricants

to stearic acid if incompatibility

is suspected.[5]- Monitor the

solid-state properties (e.g.,

crystallinity) of the drug

substance over time.

Formation of unknown

impurities

- Degradation of the

amphetamine or stearic acid

moiety.- Reaction between the

drug substance and excipients.

- Conduct forced degradation

studies to identify potential

degradation products and

pathways.- Utilize a stability-

indicating analytical method to

monitor for impurities during

stability studies.

Inconsistent tablet hardness or

other mechanical issues

- Improper lubrication due to

the properties of stearic acid.

- Optimize the concentration

and blending time of the

stearic acid in the formulation.-

Evaluate alternative lubricants

if issues persist.

Data Presentation
Table 1: Physicochemical Properties of Stearic Acid and Amphetamine
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Property Stearic Acid Amphetamine

Molecular Formula C₁₈H₃₆O₂ C₉H₁₃N

Molecular Weight 284.48 g/mol 135.21 g/mol [8]

Melting Point 69.6 °C[9] -98 °C (as base)[8]

pKa ~4.9[10] 9.9 (conjugate acid)[8]

Solubility in Water Practically insoluble[4] Slightly soluble (as base)[11]

Solubility in Organic Solvents
Soluble in ethanol, ether,

chloroform[4]

Soluble in alcohol and

ether[11]

Experimental Protocols
1. Drug-Excipient Compatibility Study

Objective: To assess the compatibility of "Einecs 304-926-9" with various pharmaceutical

excipients.

Methodology:

Prepare binary mixtures of the drug substance with each excipient (e.g., in a 1:1 ratio).

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a

specified period (e.g., 4 weeks).

Analyze the samples at initial and subsequent time points using techniques such as

Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR),

and High-Performance Liquid Chromatography (HPLC).

DSC can reveal changes in melting points or the appearance of new peaks, indicating

interaction.[12]

FTIR can detect changes in functional groups, suggesting chemical interactions.

HPLC is used to quantify the drug substance and detect the formation of any degradation

products.[13]
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2. Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating and quantifying

"Einecs 304-926-9" from its potential degradation products.

Methodology:

Forced Degradation: Subject the drug substance to stress conditions (acidic, basic,

oxidative, thermal, and photolytic) to generate degradation products.

Chromatographic Conditions Development:

Column: A reversed-phase column (e.g., C18) is typically suitable.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile

or methanol). The pH of the buffer should be optimized for the separation of the basic

amphetamine and acidic stearic acid.

Detection: UV detection is commonly used for amphetamine. The wavelength should be

selected based on the UV spectrum of amphetamine.

Validation: Validate the method according to ICH guidelines, including specificity, linearity,

accuracy, precision, and robustness.[14]

Mandatory Visualization
Caption: A workflow for troubleshooting stability issues.

Caption: Potential pathway for salt disproportionation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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